An In-depth Technical Guide to the Chemical Properties of 3-(4-Chlorophenoxy)-4-methylaniline
An In-depth Technical Guide to the Chemical Properties of 3-(4-Chlorophenoxy)-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-(4-Chlorophenoxy)-4-methylaniline. Due to the limited availability of experimental data for this specific molecule, this document consolidates predicted properties from computational models and contextual information from structurally related compounds. The guide covers physicochemical properties, a proposed synthesis protocol, and a discussion on potential, though currently undocumented, biological relevance. All quantitative data is presented in structured tables for clarity. Methodologies and logical workflows are visualized using diagrams to aid in comprehension. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Core Chemical Properties
3-(4-Chlorophenoxy)-4-methylaniline is an aromatic amine derivative. Its structure features a 4-methylaniline core linked to a 4-chlorophenoxy group via an ether bond. The following tables summarize its key identifiers and physicochemical properties.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 3-(4-chlorophenoxy)-4-methylaniline | N/A |
| CAS Number | 1400872-19-6 | [1] |
| Molecular Formula | C₁₃H₁₂ClNO | [2] |
| Molecular Weight | 233.7 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)Cl | [2] |
| InChI Key | CCOFNKUNVRWJRM-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Boiling Point | 353.9 ± 32.0 °C | [3] |
| Density | 1.226 ± 0.06 g/cm³ | [3] |
| pKa | 4.72 ± 0.10 | [3] |
| XlogP | 4.3 | [2] |
Note: The properties in Table 2 are computationally predicted and have not been experimentally verified.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 234.06803 | 149.6 |
| [M+Na]⁺ | 256.04997 | 159.5 |
| [M-H]⁻ | 232.05347 | 156.4 |
| [M+NH₄]⁺ | 251.09457 | 168.3 |
| [M+K]⁺ | 272.02391 | 154.1 |
| Source: PubChem.[2] |
Synthesis and Reactivity
Currently, there is no specific, published experimental protocol for the synthesis of 3-(4-Chlorophenoxy)-4-methylaniline. However, a plausible synthetic route can be proposed based on established methods for the formation of diaryl ethers and the reduction of nitro groups.
Proposed Experimental Protocol: Synthesis of 3-(4-Chlorophenoxy)-4-methylaniline
This proposed two-step synthesis involves an Ullmann condensation followed by a nitro group reduction.
Step 1: Synthesis of 1-(4-Chlorophenoxy)-2-methyl-5-nitrobenzene
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxy-4-methylnitrobenzene (1 equivalent), 4-chlorobromobenzene (1.1 equivalents), potassium carbonate (2 equivalents) as the base, and a catalytic amount of copper(I) iodide in a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF).
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Reaction Conditions: Heat the mixture to 120-140°C and maintain vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a large volume of water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(4-Chlorophenoxy)-2-methyl-5-nitrobenzene.
Step 2: Reduction to 3-(4-Chlorophenoxy)-4-methylaniline
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Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as ethanol (B145695) or acetic acid.
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Reduction: Add a reducing agent. A common and effective method is the use of iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride in an ethanol/water mixture.[4]
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Reaction Conditions: Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
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Work-up: Cool the mixture and filter to remove the iron salts. Neutralize the filtrate with a base such as sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic extract, dry it, and concentrate it. The final product, 3-(4-Chlorophenoxy)-4-methylaniline, can be further purified by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
As of the date of this document, there is no published research detailing the specific biological activities or associated signaling pathways of 3-(4-Chlorophenoxy)-4-methylaniline.
However, it is noteworthy that a structurally related isomer, 3-chloro-4-(4-chlorophenoxy)aniline , has been investigated for its antiplasmodial (antimalarial) properties.[5][6] Studies have shown that this related compound exhibits inhibitory activity against Plasmodium falciparum and that a hybrid molecule formed with artesunate (B1665782) demonstrates significant chemosuppression activity against sensitive and resistant malaria parasite strains.[6][7][8][9] The proposed mechanism for some aniline (B41778) derivatives involves the inhibition of the parasite's enoyl-acyl carrier protein reductase.[7]
The activity of this related compound suggests that 3-(4-Chlorophenoxy)-4-methylaniline could be a candidate for similar biological screening programs. However, it must be emphasized that this is speculative, and dedicated research is required to determine if it possesses any therapeutic properties.
Conclusion and Future Directions
3-(4-Chlorophenoxy)-4-methylaniline is a compound for which there is a significant lack of experimentally determined data. The information presented in this guide, largely based on computational predictions and analogy to related structures, provides a starting point for researchers. Key areas for future investigation include:
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Experimental Verification: Confirmation of the predicted physicochemical properties such as melting point, boiling point, and solubility.
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Synthesis and Characterization: Development and optimization of a reliable synthesis protocol, followed by full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry).
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Biological Screening: Investigation into potential biological activities, particularly in areas such as antimalarial or antimicrobial applications, given the activity of a related isomer.
This guide serves to highlight both what is known and the significant knowledge gaps that exist for 3-(4-Chlorophenoxy)-4-methylaniline, thereby providing a roadmap for future research endeavors.
References
- 1. 3-(4-Chlorophenoxy)-4-methylaniline | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - 3-(4-chlorophenoxy)-4-methylaniline (C13H12ClNO) [pubchemlite.lcsb.uni.lu]
- 3. 4-(4-CHLOROPHENOXY)-3-METHYLANILINE CAS#: 857007-14-8 [m.chemicalbook.com]
- 4. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 5. Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. malariaworld.org [malariaworld.org]
- 9. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
